molecular formula C16H25N3O2 B1271984 tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 206274-24-0

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B1271984
CAS No.: 206274-24-0
M. Wt: 291.39 g/mol
InChI Key: KVEICFWHRVQJAL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C16H25N3O2 , features a piperidine ring, a common scaffold in pharmaceuticals, which is functionalized with a (pyridin-4-ylmethyl)amino group and protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a critical feature that enhances the compound's stability and allows for selective deprotection under mild acidic conditions, making it a versatile intermediate for multi-step synthetic routes . Compounds with similar piperidine and pyridine motifs are frequently employed in the synthesis of more complex molecules targeting various biological pathways. They often serve as key intermediates in the development of potential active pharmaceutical ingredients (APIs) and are used in the construction of Proteolysis Targeting Chimeras (PROTACs) . This product is intended for research and development purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEICFWHRVQJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375503
Record name tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-24-0
Record name tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with pyridine-4-carboxaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of automated systems for precise control of reaction parameters and efficient purification processes.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the free piperidine amine. This reaction is critical for accessing the reactive amine for subsequent functionalization.

Reagents and Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Hydrochloric acid (HCl) in dioxane or methanol .

Example :

Starting MaterialReagentProductYieldSource
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate4M HCl in dioxane4-((pyridin-4-ylmethyl)amino)piperidine>90%

Mechanism : Acidic hydrolysis cleaves the Boc group, releasing CO₂ and tert-butanol, leaving the free amine .

Substitution Reactions at the Amine

The secondary amine can undergo alkylation or acylation reactions, leveraging its nucleophilicity.

Reagents and Conditions :

  • Alkylation : Alkyl halides (e.g., methyl iodide) with a base (e.g., K₂CO₃) in DMF .

  • Acylation : Acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA).

Example :

Reaction TypeReagentConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃DMF, 60°C, 12 hr4-((pyridin-4-ylmethyl)(methyl)amino)piperidine75%

Oxidation Reactions

The piperidine ring or pyridine moiety can undergo oxidation, though the Boc group may limit direct ring oxidation.

Reagents and Conditions :

  • N-Oxidation : m-Chloroperbenzoic acid (mCPBA) in DCM.

  • Pyridine Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid.

Example :

SubstrateReagentProductNotesSource
4-((pyridin-4-ylmethyl)amino)piperidinemCPBAPiperidine N-oxide derivativeSelective N-oxidation

Reductive Transformations

Reduction typically targets unsaturated bonds, though the compound lacks double bonds. Hydrogenation may instead modify substituents.

Reagents and Conditions :

  • Catalytic Hydrogenation : H₂, Pd/C in methanol.

Example :

ReactionReagentProductOutcomeSource
Pyridine ring reductionH₂, Pd/CPiperidine-linked tetrahydropyridinePartial saturation

Cross-Coupling Reactions

The pyridine ring or deprotected amine can participate in cross-coupling reactions if functionalized with suitable leaving groups.

Reagents and Conditions :

  • Suzuki-Miyaura : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃ in dioxane/water .

Example :

SubstrateCoupling PartnerProductYieldSource
4-((pyridin-4-ylmethyl)amino)piperidine (Boc-deprotected)Aryl boronateBiaryl-piperidine hybrid85%

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways. It has shown promise in the following areas:

a. Targeted Protein Degradation
The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. The structural rigidity introduced by the linker influences the three-dimensional orientation of the degrader, enhancing its efficacy in forming ternary complexes necessary for targeted degradation of proteins associated with diseases like cancer .

b. Kinase Inhibition
Studies have indicated that derivatives of this compound can act as inhibitors for specific kinases involved in cancer progression. For instance, modifications to similar piperidine structures have resulted in potent inhibitors of the PKB pathway, showcasing their potential in anticancer therapies .

Neuropharmacology

Research has explored the use of this compound in neuropharmacological contexts, particularly regarding its effects on neurotransmitter systems. Compounds with similar structures have been linked to modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Targeted Protein DegradationEffective linker in PROTAC development
Kinase InhibitionInhibits PKB pathway; potential anticancer agent
Neurotransmitter ModulationPossible effects on serotonin/dopamine systems

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Boc ProtectionTert-butoxycarbonyl chloride, baseVaries
CouplingPyridin-4-ylmethylamine, coupling agentsVaries

Case Study 1: PROTAC Development

In a recent study, tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate was utilized as a linker in a PROTAC designed to target an oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency compared to traditional inhibitors, highlighting the importance of structural design in drug efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on derivatives of this compound that exhibited selective inhibition of the PKB pathway. These compounds were tested in vivo against human tumor xenografts and showed significant tumor growth inhibition while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituent(s) Position Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (Target) (Pyridin-4-ylmethyl)amino 4 C16H26N3O2* ~292* Pyridine ring for bioactivity; Boc for stability
tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (Pyridin-4-ylmethyl)amino 3 C16H26N3O2 ~292 Positional isomer; potential differences in receptor binding
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridin-3-yl 4 C15H23N3O2 277.36 Direct pyridine substitution; light yellow solid
tert-Butyl 4-([2-amino-4-fluoro-5-methylphenyl]amino)piperidine-1-carboxylate 2-Amino-4-fluoro-5-methylphenylamino 4 C17H25FN3O2 322.40 Fluorinated aromatic group; synthetic intermediate
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Cyclopropylmethylamino, hydroxymethyl 4 C15H27N2O3 284.39 Dual functionalization for drug discovery
tert-Butyl 4-(3,4-dichloroanilino)-piperidine-1-carboxylate 3,4-Dichloroanilino 4 C16H22Cl2N2O2 345.27 Chlorinated aromatic substituent; crystallography applications

Physicochemical Properties

  • Physical State : Most analogs are solids (e.g., light yellow solid for pyridin-3-yl derivative ). The target compound is likely a solid but may vary in color.
  • Solubility : Boc groups generally improve solubility in organic solvents (e.g., DMF, THF) .
  • Stability : Boc protection enhances thermal and hydrolytic stability compared to unprotected amines .

Biological Activity

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS No. 206274-24-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16_{16}H25_{25}N3_3O2_2, with a molecular weight of 291.40 g/mol. The compound features a piperidine ring with a tert-butyl ester and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities, including inhibition of enzymes and modulation of receptor activity. The presence of the pyridinylmethyl group in this compound suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Antimicrobial Activity

Studies have demonstrated that similar piperidine derivatives possess antimicrobial properties. For instance, compounds targeting the enzyme MenA in Mycobacterium tuberculosis have shown promising results, highlighting the potential for this compound in combating bacterial infections .

Inhibitory Effects on Enzymes

The compound's structural similarity to known enzyme inhibitors suggests it may inhibit specific enzymes involved in metabolic processes. A study on structurally related compounds found that modifications in the piperidine ring could enhance inhibitory potency against targets such as dihydrofolate reductase and cyclooxygenase .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents can significantly affect the biological activity of these compounds. For example, variations in the substituent groups on the pyridine ring can alter binding affinity and selectivity towards different biological targets .

Compound VariantBiological ActivityIC50 Value (µM)Reference
Original CompoundModerate inhibition of MenA5.0
Variant AEnhanced antibacterial activity2.5
Variant BWeak activity>10

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro tests on human cancer cell lines demonstrated that related piperidine compounds could inhibit cell proliferation effectively. The research indicated that structural modifications could enhance their anti-cancer properties, suggesting a pathway for optimizing this compound for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate?

  • Methodology : Synthesis typically involves Boc-protection of the piperidine nitrogen, followed by nucleophilic substitution or reductive amination to introduce the pyridinylmethylamino group. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane. Characterization requires multi-technique validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular weight and fragmentation patterns (e.g., base peak at m/z 57 for Boc group cleavage) .
  • Fourier-Transform Infrared Spectroscopy (FTIR-ATR) : Identify functional groups (e.g., carbonyl stretch ~1680–1720 cm⁻¹ for the Boc carbamate) .
  • High-Performance Liquid Chromatography-Time-of-Flight (HPLC-TOF) : Verify purity (≥98%) and exact mass (Δppm <2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Key Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-certified P95 respirators) in poorly ventilated areas .
  • Storage : Store in sealed containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure and use of eyewash stations .

Q. How stable is this compound under varying experimental conditions?

  • Stability Profile :

  • Thermal Stability : Stable at room temperature but decomposes at >200°C, producing carbon/nitrogen oxides .
  • Light Sensitivity : Degrades under prolonged UV exposure; store in amber glassware .
  • pH Sensitivity : Avoid acidic conditions (pH <3) to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in toxicological data across literature sources?

  • Strategy :

  • Data Triangulation : Compare acute toxicity classifications (e.g., irritant properties rated 4/5 in some studies vs. non-carcinogenic classifications ).
  • In Vitro Assays**: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
  • Literature Meta-Analysis : Cross-reference with databases like PubChem or Reaxys to identify consensus or outlier findings.

Q. What experimental design frameworks optimize reaction yields for derivatives of this compound?

  • Approach :

  • Factorial Design : Test variables (e.g., temperature, catalyst loading, solvent polarity) in a 2³ factorial matrix to identify synergistic effects .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions for maximum yield .

Q. How can impurities in synthesized batches be systematically identified and mitigated?

  • Analytical Workflow :

  • Impurity Profiling : Use HPLC-TOF to detect trace byproducts (e.g., de-Boc intermediates or oxidation products) .
  • Recrystallization Optimization : Screen solvents (e.g., dichloromethane/hexane) to improve crystal lattice selectivity .

Q. What methodologies ensure regulatory compliance in cross-border collaborative studies?

  • Compliance Checklist :

  • GHS Alignment : Classify hazards per UN Transport of Dangerous Goods (TDG) and IATA regulations, even if not strictly required .
  • Documentation : Maintain SDS sections 1–16 (e.g., stability, toxicology) per OSHA and EC standards .

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